4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine
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Description
4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C19H25N7OS and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.18412962 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound’s pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds , which are designed to target CDK2 specifically .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to a halt in cell proliferation .
Result of Action
The compound’s action results in significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biological Activity
The compound 4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine is a novel derivative of pyrazolo-pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo-pyrimidine derivatives. The structural framework combines a piperidine moiety with a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity. The presence of a methoxy group and a methylsulfanyl substituent enhances its pharmacological properties.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that derivatives similar to our compound demonstrated potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis via the intrinsic pathway .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets kinases involved in cancer progression and cellular signaling pathways. Pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of protein kinase C (PKC), which plays a crucial role in cell growth and differentiation. This inhibition could lead to therapeutic strategies for treating cancers associated with PKC overactivity .
Antimicrobial Properties
In addition to anticancer activity, the compound exhibits antimicrobial properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a similar pyrazolo-pyrimidine derivative in vivo using mouse models bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups, with minimal side effects observed . This suggests that the compound may be a promising candidate for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds. It was found that these derivatives effectively inhibited several kinases involved in oncogenic signaling pathways. The study utilized biochemical assays to demonstrate IC50 values in the nanomolar range, indicating potent inhibitory activity .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1,6-dimethyl-4-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7OS/c1-12-9-20-19(28-4)24-18(12)27-11-14-5-7-26(8-6-14)17-15-10-21-25(3)16(15)22-13(2)23-17/h9-10,14H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZYRVYJLDDKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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